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molecular formula C18H13ClN4 B8675404 2-(4-Chlorophenyl)-3-[(pyridin-2-yl)methyl]-3H-imidazo[4,5-b]pyridine CAS No. 138799-79-8

2-(4-Chlorophenyl)-3-[(pyridin-2-yl)methyl]-3H-imidazo[4,5-b]pyridine

Cat. No. B8675404
M. Wt: 320.8 g/mol
InChI Key: SOTSROQZWMHDPT-UHFFFAOYSA-N
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Patent
US05066654

Procedure details

A solution of 4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide (14.65 g, 0.0433 mol) prepared in the previous paragraph and ethylene glycol (145 mL) were heated at reflux for 1.5 hr and then stirred at room temperature overnight. The resulting solid was collected by filtration, rinsed several times with water, recrystallized from isopropanol/water and dried under high vacuum at 70° C. to give 10.36 g (74% yield) of the title compound, mp 144°-146° C.
Name
4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([NH:8][C:9]2[C:10]([NH:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)=[N:11][CH:12]=[CH:13][CH:14]=2)=O)=[CH:4][CH:3]=1>C(O)CO>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]2[N:15]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide
Quantity
14.65 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NC=2C(=NC=CC2)NCC2=NC=CC=C2)C=C1
Name
Quantity
145 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed several times with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol/water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 70° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.36 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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